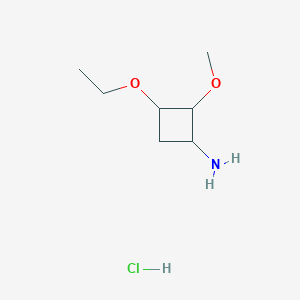
4-Amino-2,4-dimethylpentanoic acid hydrochloride
Overview
Description
“4-Amino-2,4-dimethylpentanoic acid hydrochloride” is a chemical compound with the linear formula C7H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Amino-2,4-dimethylpentanoic acid hydrochloride” is represented by the InChI code1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H . The molecular weight is 181.66 g/mol . Physical And Chemical Properties Analysis
The physical form of “4-Amino-2,4-dimethylpentanoic acid hydrochloride” is oil . It has a molecular weight of 181.66 g/mol . The compound has a storage temperature of room temperature .Scientific Research Applications
Analysis of Global Trends in Herbicide Toxicity Studies : The toxicology and mutagenicity of herbicides, including studies on compounds like 2,4-D, have been extensively researched. Such studies contribute to understanding the environmental and health impacts of herbicide usage, providing a foundation for evaluating related compounds (Zuanazzi et al., 2020).
Photodynamic Therapy Enhancements : Research into improving the efficacy of photodynamic therapy by enhancing the accumulation of protoporphyrin IX demonstrates the importance of chemical modifications for medical applications. This could be relevant for research into derivatives of amino acids for therapeutic purposes (Gerritsen et al., 2008).
Peptide Studies with Paramagnetic Amino Acids : The use of the paramagnetic amino acid TOAC in peptide studies illustrates the role of chemically modified amino acids in analyzing peptide structure and interactions, potentially offering methods to study 4-Amino-2,4-dimethylpentanoic acid hydrochloride in biochemical contexts (Schreier et al., 2012).
Herbicide Environmental Impact Assessments : Understanding the environmental behavior and biodegradation of herbicides like 2,4-D provides insights into managing and mitigating their ecological impacts. This research area could be relevant for assessing the environmental aspects of similar compounds (Magnoli et al., 2020).
Hydrophilic Interaction Chromatography : The development and application of hydrophilic interaction chromatography for separating polar compounds, including amino acids, highlight advanced methodologies that could be applied to study 4-Amino-2,4-dimethylpentanoic acid hydrochloride and its derivatives (Jandera, 2011).
Safety And Hazards
properties
IUPAC Name |
4-amino-2,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLJEGKBWBNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,4-dimethylpentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)


![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)





